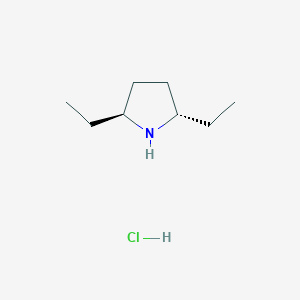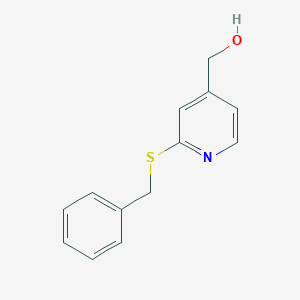![molecular formula C15H20N2O3 B6298326 t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% CAS No. 2301848-74-6](/img/structure/B6298326.png)
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% (hereafter referred to as T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate) is an organic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a melting point of approximately 65 °C and is soluble in many organic solvents. It is an important intermediate in the synthesis of a variety of compounds and is used in the pharmaceutical industry.
Mechanism of Action
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate acts as a reagent in the formation of various heterocyclic compounds. The reaction involves the formation of a carbocation intermediate, followed by the addition of a nucleophile to form the desired product.
Biochemical and Physiological Effects
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has no known biochemical or physiological effects. It is used in laboratory experiments as a reagent and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is relatively stable and easy to handle, making it an ideal reagent for laboratory experiments. It is soluble in many organic solvents, and its reaction with nucleophiles is fast and efficient. However, it is not suitable for the synthesis of compounds containing nitrogen or sulfur, as these elements are not readily available in the reaction.
Future Directions
There are a number of potential future directions for the use of T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. It could be used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials and catalysts. It could also be used as a starting material for the synthesis of compounds used in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of compounds containing nitrogen and sulfur, as well as in the development of new catalytic processes. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Synthesis Methods
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is produced through a two-step process. The first step involves the reaction of 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid with t-butyl bromide. The second step involves the removal of the t-butyl group by treatment with aqueous sodium hydroxide.
Scientific Research Applications
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has a variety of applications in scientific research. It is used as a reagent in the synthesis of various heterocyclic compounds, such as those used in pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of compounds used in the treatment of cancer and other diseases.
properties
IUPAC Name |
tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)19-13-12-11(6-8-16-13)7-9-17(12)14(18)20-15(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMZGHFJFEIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1N(C=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)